5-Amino-7-azaindole-6-carboxylic acid
Overview
Description
5-Amino-7-azaindole-6-carboxylic acid is a chemical compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of azaindoles, including this compound, has been a subject of research due to their biochemical and biophysical properties . The synthesis often involves the use of novel strategies to produce diversely substituted azaindoles .Molecular Structure Analysis
The molecular structure of this compound involves a carboxylic acid group and an amino group, which contribute to its unique properties . The determination of absolute configurations of carboxylic acids can be complicated by self-aggregation, which can be broken up by stronger complemental hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and often involve interactions with the solvent or other solutes . These interactions can have a significant influence on the reaction outcomes .Physical and Chemical Properties Analysis
Amino acids, including this compound, are generally soluble in water and slightly soluble in alcohol . They have a high melting point greater than 200 degrees Celsius .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-amino-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-5-3-4-1-2-10-7(4)11-6(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKWYRYFKSBCKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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